molecular formula C10H14O3 B1265740 1-(Dimethoxymethyl)-4-methoxybenzene CAS No. 2186-92-7

1-(Dimethoxymethyl)-4-methoxybenzene

Cat. No. B1265740
CAS RN: 2186-92-7
M. Wt: 182.22 g/mol
InChI Key: NNHYAHOTXLASEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethoxybenzenes, including 1-(Dimethoxymethyl)-4-methoxybenzene, involves the electrochemical oxidation of corresponding monomers in specific solvent conditions. For instance, poly(1,3-dimethoxybenzene) was synthesized via the electrochemical oxidation of 1,3-dimethoxybenzene in an acetonitrile solution containing tetrabutylammonium tetrafluoroborate and characterized spectroscopically (Martínez et al., 1998).

Molecular Structure Analysis

The solid-state structure and molecular configurations of methoxybenzenes, such as 1,2-dimethoxybenzene and related compounds, have been extensively studied using X-ray crystallography and nuclear magnetic resonance (NMR) tensor analysis. These studies reveal the orientations of methoxy groups and their impacts on the compound's properties (Gerzain et al., 1996).

Chemical Reactions and Properties

Research into the reactions of methoxybenzenes with ozone in aqueous solutions indicates the formation of various hydroxylation products, highlighting the chemical reactivity and properties of these compounds under oxidative conditions (Mvula et al., 2009). These reactions are crucial for understanding the chemical behavior of dimethoxybenzenes in environmental and synthetic contexts.

Physical Properties Analysis

The physical properties of methoxyphenols and dimethoxybenzenes, including thermodynamic and calorimetric data, have been thoroughly investigated. Such studies provide insights into the vapor pressure, vaporization enthalpies, and other thermodynamic properties, offering a comprehensive understanding of their physical characteristics (Varfolomeev et al., 2010).

Scientific Research Applications

Dimethoxymethane, also called methylal, is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power . It has a chloroform-like odor and a pungent taste . It is the dimethyl acetal of formaldehyde . Dimethoxymethane is soluble in three parts water and miscible with most common organic solvents .

  • Synthesis and Structure

    • Dimethoxymethane can be manufactured by oxidation of methanol or by the reaction of formaldehyde with methanol . In aqueous acid, it is hydrolyzed back to formaldehyde and methanol .
    • Due to the anomeric effect, dimethoxymethane has a preference toward the gauche conformation with respect to each of the C–O bonds, instead of the anti conformation .
  • Reagent in Organic Synthesis

    • Another useful application of dimethoxymethane is to protect alcohols with a methoxymethyl (MOM) ether in organic synthesis . Dimethoxymethane can be activated with phosphorus pentoxide in dichloromethane or chloroform . This method is preferred to the use of chloromethyl methyl ether (MOMCl) .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes determining appropriate safety precautions for handling the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information.


properties

IUPAC Name

1-(dimethoxymethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-11-9-6-4-8(5-7-9)10(12-2)13-3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHYAHOTXLASEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062239
Record name p-(Dimethoxymethyl)anisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethoxymethyl)-4-methoxybenzene

CAS RN

2186-92-7
Record name Anisaldehyde dimethyl acetal
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URL https://commonchemistry.cas.org/detail?cas_rn=2186-92-7
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Record name p-(Dimethoxymethyl)anisole
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Record name Benzene, 1-(dimethoxymethyl)-4-methoxy-
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Record name p-(Dimethoxymethyl)anisole
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Record name p-(dimethoxymethyl)anisole
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Record name P-(DIMETHOXYMETHYL)ANISOLE
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Synthesis routes and methods I

Procedure details

Anisaldehyde (40 g) and trimethylorthoformate (48.25 ml) were added to MeOH (60 ml) at 20-25° C. and the mixture was cooled to 10-15° C. Conc. HCl (0.26 ml) was then added to the mixture at 10-15° C. and was warmed to 20-25° C. followed by stirring at the same temperature for 16-18 hours. 5% aqueous KOH (40 ml) was added to the reaction mixture at 20-25° C. in 10 min and further stirred for 10 minutes. The reaction mixture was extracted with hexane (2×200 ml) and the combined organic layer was washed with DM water (200 ml). The organic layer was concentrated below 40° C. to obtain title compound (51.0 g, 95.2%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
48.25 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
95.2%

Synthesis routes and methods II

Procedure details

In the article "Nuclear Cyanation of Methylanisoles" by k. Yoshida, M. Shigi and T. Fueno in J. Org. Chem., 1975, Vol. 40, No. 1, pp. 63-66, the reaction of 4-methoxytoluene (Ic) in a methanolic solution of NaCN or Na acetate is described. In this reaction, 4-(methoxymethyl)-anisole and, in a material (current) yield of 15% (24%) of the theoretical, anisaldehyde-dimethylacetal (IIc) are also formed, in addition to the respective ring-substitution products.
[Compound]
Name
Methylanisoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Na acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
CE Anyaegbu, H Zhang, J Xiao, M Tao, N Ma… - Reactive and Functional …, 2022 - Elsevier
Polyacrylonitrile fiber supported bisquaternary ammonium salts with varying interchain quaternary ammonium (QA) to tertiary amine (TA) ratio, counter ions and linker groups were …
Number of citations: 3 www.sciencedirect.com
G Zhu, M Lin, D Fan, W Ning, X Ouyang… - The Journal of …, 2017 - ACS Publications
The effect of benzylic alcohol (C α OH) pretreatments on microwave-assisted cleavage of C α C β bonds in lignin model compounds was investigated by combining experimental …
Number of citations: 9 pubs.acs.org
S Montiel-Smith, S Bernès… - … Section E: Structure …, 2012 - scripts.iucr.org
The title molecule, C23H26N2O8, was synthesized in three steps starting from m-nitrocinnamic acid. The central oxazolidine ring adopts an almost perfect envelope conformation with …
Number of citations: 13 scripts.iucr.org
M Li, P Han, ZY Mao, W Zhou, CM Si, J Xiong, BG Wei… - Tetrahedron …, 2016 - Elsevier
A convenient method for diastereoselective synthesis of the key intermediate 5 from triheterocyclic fragment and polyketide 6 for hoiamides A (1) and B (2) was developed. The main …
Number of citations: 7 www.sciencedirect.com
L Liao, Y Zhang, ZW Wu, ZT Ye, XX Zhang, G Chen… - Chemical …, 2022 - pubs.rsc.org
A highly enantio- and regio-selective Markovnikov hydromonofluoro(methyl)alkylation of 1,3-dienes was developed using redox-neutral nickel catalysis. It provided a facile strategy to …
Number of citations: 6 pubs.rsc.org
QH Teng, Y Sun, Y Yao, HT Tang, JR Li… - …, 2019 - Wiley Online Library
A metal‐ and catalyst‐free electrochemical approach to the preparation of quinazolinones with alkenes and 2‐aminobenzamides via selective anodic oxidative difunctionalization/C−C …
S Du, X Yu, G Liu, M Zhou, EISM El-Sayed… - Crystal Growth & …, 2020 - ACS Publications
Metallocavitands (MCs), a new burgeoning class of functional multimetallic molecules with specific cavities, are considered as promising materials in many fields. However, designing …
Number of citations: 10 pubs.acs.org
T Kawajiri, M Kato, H Nakata, R Goto… - The Journal of …, 2019 - ACS Publications
The development of a novel chemoselective functionalization can diversify the strategy for synthesizing the target molecules. The perfect chemoselectivity between aromatic and …
Number of citations: 15 pubs.acs.org
DR Boyd, ND Sharma, CJ McGivern… - The Journal of …, 2019 - ACS Publications
cis-Dihydrodiols, derived from monocyclic aromatic compounds, are valuable chiral pool intermediates for the synthesis of cyclic natural products. A drawback of this approach, to the …
Number of citations: 9 pubs.acs.org
S Roy, A Chakraborty, R Ghosh - Carbohydrate research, 2008 - Elsevier
Aryl 4,6-O-arylidene-1-thio-β-d-glycopyranosides based on glucose and galactose form organogels in benzene, toluene, o- and p-xylene and 1,2,3,4-tetrahydronaphthalene. The gel …
Number of citations: 24 www.sciencedirect.com

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